molecular formula C13H10N2O B14061937 5-Phenyl-1H-benzoimidazol-2-ol

5-Phenyl-1H-benzoimidazol-2-ol

Cat. No.: B14061937
M. Wt: 210.23 g/mol
InChI Key: HMJMLMGHUONOEL-UHFFFAOYSA-N
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Description

5-Phenyl-1H-benzoimidazol-2-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a phenyl group attached to the fifth position and a hydroxyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1H-benzoimidazol-2-ol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out under mild conditions, often in an alcoholic solvent, to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1H-benzoimidazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the second position can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzimidazoles. Substitution reactions can introduce various functional groups onto the phenyl ring or the benzimidazole core.

Scientific Research Applications

5-Phenyl-1H-benzoimidazol-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Phenyl-1H-benzoimidazol-2-ol involves its interaction with specific molecular targets. For instance, it can bind to the minor groove of DNA, interfering with DNA replication and transcription processes. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways and targets can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the hydroxyl group at the second position.

    5,6-Dimethylbenzimidazole: Contains methyl groups at the fifth and sixth positions instead of a phenyl group.

    2-Methylbenzimidazole: Has a methyl group at the second position instead of a hydroxyl group.

Uniqueness

5-Phenyl-1H-benzoimidazol-2-ol is unique due to the presence of both a phenyl group at the fifth position and a hydroxyl group at the second position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-phenyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C13H10N2O/c16-13-14-11-7-6-10(8-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16)

InChI Key

HMJMLMGHUONOEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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